molecular formula C4H5ClO B074866 But-3-enoyl Chloride CAS No. 1470-91-3

But-3-enoyl Chloride

Cat. No. B074866
CAS RN: 1470-91-3
M. Wt: 104.53 g/mol
InChI Key: OKOSPWNNXVDXKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving but-3-enoyl chloride or its derivatives often employs palladium-catalyzed amination of vinyl chlorides, providing a new entry to imines, enamines, and 2-amino-1,3-butadienes. This methodology extends to the synthesis of complex molecules and highlights the utility of but-3-enoyl chloride in creating a broad range of functionalized organic compounds (Barluenga, et al., 2004).

Molecular Structure Analysis

The molecular structure and conformational preferences of but-3-enoyl chloride derivatives have been explored through computational studies. These studies, including density functional theory (DFT), provide insights into the electronic structure, highlighting cis and trans conformational stability and predicting predominant conformations based on rotational barriers (Umar & Abdalla, 2017).

Chemical Reactions and Properties

But-3-enoyl chloride participates in a range of chemical reactions, showcasing its reactivity towards nucleophiles. The compound's ability to undergo reactions with amines, alcohols, and other reagents underlines its importance in organic synthesis. Studies have demonstrated its role in facilitating the synthesis of aromatic compounds, including substituted naphthalenes and anthracenes, through iridium-catalyzed reactions with internal alkynes (Yasukawa, et al., 2002).

Scientific Research Applications

  • Palladium-Catalyzed Carbonylation of Allyl Chloride : Yoshida et al. (1974) studied the synthesis of but-3-enoyl chloride from allyl chloride and carbon monoxide under various pressures in benzene solution. They explored kinetic aspects of this reaction, which is significant in organic synthesis and industrial applications (Yoshida, Sugita, Kudo, & Takezaki, 1974).

  • Vibrational Spectroscopy of But-2-enoyl Chloride : Durig et al. (1993) conducted Raman and infrared spectroscopy on but-2-enoyl chloride. Their study on the vibrational properties and conformational stability provides insights into molecular structure, which is relevant in material science and molecular chemistry (Durig, Groner, Costner, & Wang, 1993).

  • Synthesis of Chiral 3-(Enoyl)-1,3-oxazolidin-2-ones : Soloshonok et al. (2002) developed a protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones using enoyl chlorides. This method is significant in pharmaceutical and organic chemistry for synthesizing complex molecules (Soloshonok, Ueki, Jiang, Cai, & Hruby, 2002).

  • Diels-Alder Reaction with Acryloyl Chloride : Schoepfer et al. (1994) explored the Lewis-acid-catalyzed tandem reaction of buta-1,3-dienyl thiocyanic acid ester with acryloyl chloride. This reaction is fundamental in the synthesis of complex organic compounds, particularly in the pharmaceutical industry (Schoepfer, Marquis, Pasquier, & Neier, 1994).

  • Synthesis of Cellulose Furoates : Köhler & Heinze (2007) investigated the use of 1-N-butyl-3-methylimidazolium chloride for the homogeneous acylation of cellulose with 2-furoyl chloride. This research is pertinent to the field of green chemistry and material science (Köhler & Heinze, 2007).

  • Synthesis of Dimethyl But-2-enoylphosphonate : Szpala, Tebby, & Griffiths (1981) described the preparation of dimethyl trans-but-2-enoylphosphonate from but-2-enoyl chloride. This study is relevant to the synthesis of organophosphorus compounds, which are important in agricultural and medicinal chemistry (Szpala, Tebby, & Griffiths, 1981).

  • Trialkylamine-Mediated Intramolecular Acylation of Alkenes : Matsuo et al. (2010) studied the trialkylamine-mediated intramolecular cyclization of pent-4-enoyl chlorides. This research contributes to the development of new synthetic methodologies in organic chemistry (Matsuo, Hoshikawa, Sasaki, & Ishibashi, 2010).

Safety And Hazards

But-3-enoyl Chloride is classified as a dangerous substance. It has hazard statements EUH014, H225, and H314 . This means it can cause severe skin burns and eye damage, and it’s highly flammable. Therefore, it should be handled with care, and appropriate safety measures should be taken .

properties

IUPAC Name

but-3-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSPWNNXVDXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450310
Record name But-3-enoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-enoyl Chloride

CAS RN

1470-91-3
Record name But-3-enoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-enoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
VI Potkin, SK Petkevich, RV Kaberdin… - Russian Journal of …, 2007 - Springer
… IV in carbon tetrachloride both under reflux and at room temperature resulted in replacement of hydrogen in the CH2 group with formation of 2-bromo-3,4,4-trichlorobut-3-enoyl chloride (…
Number of citations: 3 link.springer.com
WT Dent, R Long, GH Whitfield - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… But-3-enoyl chloride was the sole product when the reaction times were short (experiments 5 and 8). I n the other experiments longer times were required and small amounts of …
Number of citations: 73 pubs.rsc.org
吉田肇, 杉田信之, 工藤清, 竹崎嘉真 - 日本化学会誌, 1974 - jlc.jst.go.jp
… Synthesis of but−3−enoyl chloride from allyl chloride and carbon monoxide undet various pressure in a benzene solution has been studied kinetically in the presence of a catalytic …
Number of citations: 2 jlc.jst.go.jp
MJ Payne, DJ Cole-Hamilton - Journal of the Chemical Society, Dalton …, 1997 - pubs.rsc.org
… The CO inserts into the RhC bond to give [Rh(COCH2CH CH2)Cl2(CO)(PEt3)2], from which but-3-enoyl chloride reductively eliminates to react with ethanol to give the observed …
Number of citations: 3 pubs.rsc.org
SP Gupte, VP Krishnamurthy, RV Chaudhari - Chemical engineering …, 1996 - Elsevier
… But-3-enoyl chloride is the major product obtained, while ethyl but-3-enoate is obtained in the presence of ethyl alcohol. In a recent report, Kiji et al., (1988) have shown that Na~PdC14 …
Number of citations: 9 www.sciencedirect.com
T Kametani, T Honda, H Matsumoto… - Journal of the Chemical …, 1981 - pubs.rsc.org
… Thus, compound (1) was treated with but-3-enoyl chloride (3) in the presence of NNdimethylaminopyridine (DMAP) in methylene dichloride at 0 "C to afford the ester (4), m/e 218 (M+), …
Number of citations: 3 pubs.rsc.org
U Gross, M Nieger, S Bräse - Chemistry–A European Journal, 2010 - Wiley Online Library
… This was also the case in our synthetic strategy, because the [2+2] cycloaddition with but-3-enoyl chloride (instead of the utilised pent-4-enoyl chloride) did not give any cycloaddition …
V Boucard, H Sauriat-Dorizon, F Guibé - Tetrahedron, 2002 - Elsevier
… )-2-benzyl-but-3-enoyl chloride 30 and (R)-2-isopropyl-but-3-enoyl chloride 31 in, respectively… racemic (R,S)-2-benzyl-but-3-enoyl chloride was reacted with a limited amount (0.5 equiv.) …
Number of citations: 31 www.sciencedirect.com
RD Brown, PD Godfrey… - Australian Journal of …, 1979 - CSIRO Publishing
… ketene has since been postulated as an intermediate in [2+2] cycloaddition reactions of cyclopentadiene with the dehydrochlorination product of (E)-but-2-enoyl and but-3-enoyl chloride…
Number of citations: 12 www.publish.csiro.au
MC Bonnet, J Coombes, B Manzano… - Journal of molecular …, 1989 - Elsevier
Carbonylation of methoxyoctadienes, the products of butadienemethanol telomerisation, occurs readily in the presence of bis(η 3 -methallylchloropalladium). Other palladium …
Number of citations: 29 www.sciencedirect.com

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